1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate

CAS No.: 209267-39-0

Cat. No.: VC2580401

Molecular Formula: C17H30N4O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209267-39-0 |

|---|---|

| Molecular Formula | C17H30N4O6 |

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | 2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid;acetate |

| Standard InChI | InChI=1S/C15H26N4O4.C2H4O2/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23;1-2(3)4/h9-13H,1-8,16-17H2,(H-,20,21,22,23);1H3,(H,3,4) |

| Standard InChI Key | QAASWRLNJQPTKK-UHFFFAOYSA-N |

| SMILES | CC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N |

| Canonical SMILES | CC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N |

Introduction

Chemical Structure and Properties

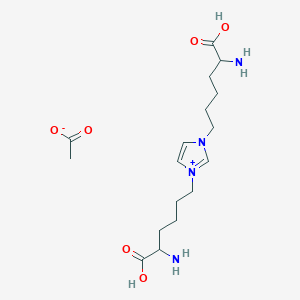

1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate consists of an imidazolium core with two identical 5-amino-5-carboxypentyl side chains attached at positions 1 and 3, along with an acetate counterion. The molecule features two amino groups and two carboxylic acid groups that provide excellent functional versatility for various chemical interactions and modifications. The imidazolium ring serves as a cationic center that can participate in ionic interactions, while the pendant amino and carboxyl groups enable hydrogen bonding, acid-base reactions, and coordination chemistry. This structural arrangement creates a compound with amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments, which is particularly beneficial for applications in biological systems and material interfaces .

Molecular Identity and Representation

The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and literature. The Chemical Abstracts Service (CAS) registry number for this compound is 209267-39-0, which serves as its unique identifier in chemical databases and literature. Various representations of its molecular formula appear in the literature, including C17H30N4O6 and C15H27N4O4·C2H3O2, reflecting different approaches to representing the acetate counterion . The systematic IUPAC name for this compound is 2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid;acetate, which precisely describes its chemical structure according to standardized nomenclature rules .

Physical and Chemical Properties

The physical appearance of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is described as a yellow to tan solid under standard conditions . Its molecular weight is reported to be approximately 386.4-386.45 g/mol, with slight variations in reported values likely due to rounding differences or specific calculation methods . The compound possesses multiple functional groups that contribute to its chemical reactivity, including amino groups that can participate in nucleophilic reactions and carboxylic acid moieties capable of forming esters, amides, and other derivatives. The imidazolium core provides a positive charge center that facilitates ionic interactions with negatively charged species, contributing to the compound's utility in various applications .

Table 1: Physical and Chemical Properties of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate

Structural Characteristics

Applications in Scientific Research

1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate has emerged as a versatile compound with applications spanning multiple scientific disciplines. The unique structural features of this compound, particularly its functional group diversity and ionic character, enable it to serve various roles in advanced research settings. Its applications extend from biological research to environmental remediation, demonstrating the compound's versatility and significance in modern scientific investigations. The following sections detail the specific applications of this compound across different fields, highlighting its importance in advancing scientific knowledge and technological capabilities .

Biotechnology Applications

In the field of biotechnology, 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate serves as a key component in the development of biocompatible materials for various applications. The compound's functional groups allow for chemical modifications that can enhance the performance of biomaterials, making them more compatible with biological systems. One of the most significant biotechnology applications involves drug delivery systems, where this compound contributes to improved cellular uptake mechanisms while simultaneously reducing the toxicity of the delivery vehicles. The imidazolium structure provides favorable interactions with cell membranes, facilitating the transport of therapeutic agents across biological barriers. Additionally, the compound's ability to form complexes with various biomolecules makes it valuable for developing targeted delivery systems that can selectively interact with specific biological targets .

Pharmaceutical Research

The pharmaceutical industry utilizes 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate in the formulation of novel therapeutic agents, particularly those targeting cancer cells. The compound's ability to selectively bind to specific receptors makes it valuable for developing targeted therapies that can distinguish between healthy and diseased cells. This selectivity potentially reduces side effects while enhancing therapeutic efficacy in pharmaceutical applications. Furthermore, the compound's chemical versatility allows it to serve as a building block for the synthesis of more complex pharmaceutical intermediates and active ingredients. The functional groups present in the compound provide multiple sites for chemical modifications, enabling the creation of derivatives with enhanced pharmacological properties. Research continues to explore new applications of this compound in drug discovery and development, particularly in areas where targeted therapies are needed .

Environmental Science Applications

In environmental science, 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate plays a significant role in the remediation of contaminated water sources. The compound functions as an effective chelating agent due to its amino and carboxyl functional groups, which can form stable complexes with heavy metals and other pollutants present in contaminated water. This chelating ability facilitates the removal of toxic substances from aqueous environments, contributing to water purification technologies. The imidazolium cation can also participate in ion exchange processes, further enhancing the compound's utility in environmental remediation applications. Additionally, the compound's biodegradability makes it an environmentally friendly option for remediation efforts, minimizing secondary pollution concerns. Ongoing research continues to optimize the compound's application in environmental remediation, including the development of immobilized forms that can be more easily recovered and reused in treatment processes .

Analytical Chemistry Applications

The field of analytical chemistry employs 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate in various separation and detection techniques. The compound is particularly valuable in chromatographic applications, where it can improve the separation efficiency of complex mixtures by modifying stationary phases or serving as a mobile phase additive. The ionic character of the compound contributes to its effectiveness in ion chromatography and related techniques. Additionally, the compound enhances detection sensitivity in analytical procedures, improving the accuracy and reliability of analytical results for complex samples. The functional groups present in the compound can also participate in specific chemical reactions that facilitate the detection of target analytes through color changes or other measurable signals. These properties make the compound valuable in developing new analytical methodologies for challenging separation and detection problems in research and quality control applications .

Material Science Applications

In material science, 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate contributes to the synthesis of advanced polymers and composite materials with enhanced properties. The compound can serve as a monomer or crosslinking agent in polymer synthesis, introducing specific functional groups that modify the physical and chemical properties of the resulting materials. Materials developed using this compound often exhibit improved mechanical strength, thermal stability, and chemical resistance, making them suitable for demanding industrial applications. The ionic nature of the compound also makes it valuable in developing ion-conductive materials for applications such as batteries, fuel cells, and sensors. Additionally, the compound's ability to interact with both hydrophilic and hydrophobic environments enables the creation of interface-active materials with applications in coatings, adhesives, and composite structures. These diverse applications in material science highlight the compound's versatility as a building block for advanced materials development .

Synthesis and Production

The synthesis of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate typically involves a multi-step process that begins with the functionalization of the imidazole ring at the nitrogen positions. While the specific synthesis routes may vary, they generally involve the alkylation of imidazole with appropriate precursors containing protected amino and carboxyl groups, followed by deprotection steps to reveal the final functional groups. The synthesis requires careful control of reaction conditions to ensure regioselectivity and prevent side reactions that could lead to unwanted byproducts. Modern synthetic approaches aim to maximize yield and purity while minimizing the use of hazardous reagents and reducing waste generation, in alignment with green chemistry principles. The purification of the final product typically involves recrystallization or chromatographic techniques to achieve the high purity required for research and commercial applications .

The available literature suggests that alternative synthesis routes may be possible, drawing parallels from the synthesis of related imidazolium compounds. For instance, the synthesis method described for 1,3-Bis(carboxymethyl)imidazolium chloride in search result might provide insights into potential synthetic approaches for our target compound, though specific modifications would be necessary to accommodate the different side chains. The synthesis would likely involve careful selection of starting materials and reaction conditions to ensure the formation of the desired product with high yield and purity .

Structure-Activity Relationships

The relationship between the structure of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate and its diverse applications stems from its unique molecular architecture. The imidazolium core provides a stable, positively charged center that can participate in ionic interactions and contribute to the compound's solubility in polar solvents. The two identical side chains create a symmetrical structure that influences the compound's physical properties and interaction capabilities. The amino and carboxyl groups at the termini of the side chains enable multiple modes of interaction, including hydrogen bonding, acid-base reactions, and coordination with metal ions. These structural features collectively determine the compound's behavior in different environments and applications. Understanding these structure-activity relationships is crucial for optimizing the compound's performance in specific applications and for designing derivatives with enhanced properties for targeted uses .

The length of the alkyl chains connecting the functional groups to the imidazolium core influences the compound's physical properties, including solubility, melting point, and interaction with biological membranes. The five-carbon chains in this compound provide a balance between flexibility and structural rigidity, contributing to its effectiveness in various applications. The position of the functional groups at the termini of the chains maximizes their accessibility for interactions with other molecules, enhancing the compound's utility in applications requiring specific binding or reactivity. These structure-activity relationships provide valuable insights for researchers seeking to modify the compound's structure to achieve specific performance characteristics in targeted applications .

Current Research Trends and Future Perspectives

Current research on 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate continues to expand its applications across various scientific disciplines. In biotechnology, researchers are exploring new bioconjugation techniques that utilize this compound to link drugs or imaging agents to biomolecules, facilitating targeted therapies and improving treatment efficacy. The pharmaceutical industry is investigating the compound's potential in developing new antimicrobial agents to address the growing concern of antibiotic resistance. Environmental scientists are exploring sustainable applications of this compound in biodegradable materials for packaging and agriculture, contributing to broader sustainability goals. These ongoing research efforts reflect the compound's versatility and potential for addressing complex challenges in different fields .

Future research directions may include the development of modified derivatives with enhanced properties for specific applications, such as improved binding selectivity for targeted therapies or increased stability for environmental applications. The integration of this compound into advanced materials, such as smart polymers and responsive surfaces, represents another promising avenue for future exploration. Additionally, computational studies may provide deeper insights into the compound's structure-activity relationships, guiding the rational design of derivatives with optimized properties. As analytical techniques continue to advance, researchers may also discover new applications for this compound in emerging areas of science and technology, further expanding its utility and importance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume